Antiproliferative Potency vs Mitomycin C
Triphenyltin salicylates exhibit exceptionally high in vitro antiproliferative activity. Against the MCF-7 mammary tumor cell line, triphenyltin salicylate yielded an ID₅₀ of 6 ng/mL, compared to 3 ng/mL for the clinical reference agent mitomycin C [1]. Against the WiDr colon carcinoma line, the ID₅₀ was 13 ng/mL for triphenyltin salicylate versus 17 ng/mL for mitomycin C, indicating comparable or superior potency depending on the cell line [1]. These values place triphenyltin salicylate among the most potent organotin antitumor agents characterized at the time of the study.
Mitomycin C ID₅₀ 3 ng/mL (MCF‑7) & 17 ng/mL (WiDr)
| Evidence Dimension | In vitro antiproliferative potency (ID₅₀) |
|---|---|
| Target Compound Data | 6 ng/mL (MCF-7); 13 ng/mL (WiDr) |
| Comparator Or Baseline | Mitomycin C: 3 ng/mL (MCF-7); 17 ng/mL (WiDr) |
| Quantified Difference | Triphenyltin salicylate ID₅₀ is 2× higher than mitomycin C on MCF-7 but 1.3× lower (more potent) on WiDr |
| Conditions | Human MCF-7 (breast) and WiDr (colon) carcinoma cell lines; in vitro chemosensitivity assay |
Why This Matters
For researchers screening organotin libraries for anticancer lead compounds, this head-to-head data with a clinical standard provides a direct potency benchmark that simpler triphenyltin derivatives (acetate, chloride) lack in the published literature.
- [1] Gielen, M. Tin-based antitumor drugs. In ANAIC International Conference on Materials Science and Environmental Chemistry of Main Group Elements (2nd: 1993: Kuala Lumpur). Abstract, p. 6. Institute of Advanced Studies, University of Malaya, 1993. Available at: https://pendeta.um.edu.my/client/en_US/default/search/detailnonmodal/ent:$002f$002fSD_ILS$002f0$002fSD_ILS:616607/one (accessed 2026-04-27). View Source
